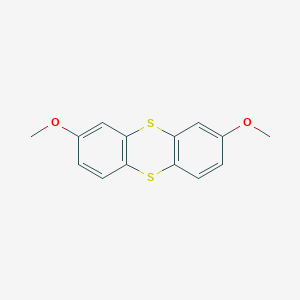

2,8-Dimethoxythianthrene

カタログ番号:

B15464624

CAS番号:

60718-98-1

分子量:

276.4 g/mol

InChIキー:

GMAZAHFEVMBCFU-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2,8-Dimethoxythianthrene is a synthetic organic compound built on a thianthrene core structure, which consists of two benzene rings fused to a central 1,4-dithiin ring, resulting in a characteristic "butterfly" conformation . This methoxy-substituted derivative is provided as a high-purity solid for research and development purposes. Thianthrene and its derivatives are of significant interest in advanced material science. Their rigid, multi-ring structures make them valuable building blocks for constructing polymers with great chain stiffness. Incorporating such units into polyimides, for instance, is researched for creating membranes with tailored gas permeation properties for separation technologies . In organic chemistry, the thianthrene scaffold serves as a platform for studying steric and electronic effects, particularly in reactions like oxidation and electrophilic aromatic substitution where substituents at the peri-positions (such as 2 and 8) can significantly influence reactivity and regioselectivity . The methoxy groups in 2,8-Dimethoxythianthrene are potential sites for further functionalization, enabling the synthesis of more complex molecular architectures. This product is intended for research applications in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material in accordance with best laboratory practices.

特性

CAS番号 |

60718-98-1 |

|---|---|

分子式 |

C14H12O2S2 |

分子量 |

276.4 g/mol |

IUPAC名 |

2,8-dimethoxythianthrene |

InChI |

InChI=1S/C14H12O2S2/c1-15-9-3-5-11-13(7-9)18-14-8-10(16-2)4-6-12(14)17-11/h3-8H,1-2H3 |

InChIキー |

GMAZAHFEVMBCFU-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

2.1. Structural Analogues

2.1.1. Unsubstituted Thianthrene

- Structure : Lacks methoxy groups.

- Properties: Lower solubility in polar solvents due to absence of electron-donating groups. Reduced photostability compared to 2,8-dimethoxy derivatives.

2.1.2. 1,8-Dimethoxythianthrene

- Structure : Methoxy groups at positions 1 and 6.

- Comparison :

2.1.3. Thiacalix[4]-2,8-thianthrene

- Structure : Macrocyclic derivative incorporating four thianthrene units with 2,8-methoxy groups.

- Comparison: Host-guest chemistry: Exhibits superior binding affinity for metal ions (e.g., Ag⁺, Pb²⁺) compared to monomeric 2,8-dimethoxythianthrene due to its macrocyclic cavity . Photophysical properties: Extended conjugation in the macrocycle leads to a broader absorption range (300–450 nm) versus the monomer’s narrower spectrum (280–380 nm) .

2.2. Functional Analogues

2.2.1. Methoxy-Substituted Xanthones

2.2.2. Thiophene Derivatives

- Example : Thiophene fentanyl hydrochloride (from ).

- Comparison: Structure: Thiophene-based opioids vs. sulfur-bridged thianthrenes. Function: No overlap in applications; thiophene fentanyl is pharmacologically active, whereas 2,8-dimethoxythianthrene is non-bioactive.

Data Tables

Table 1: Key Properties of Thianthrene Derivatives

| Compound | Substituents | λ_max (nm) | Solubility (Polar Solvents) | Application |

|---|---|---|---|---|

| Thianthrene | None | 265 | Low | Basic sulfur chemistry |

| 2,8-Dimethoxythianthrene | 2-OCH₃, 8-OCH₃ | 320 | High | Photovoltaics |

| Thiacalix[4]-2,8-thianthrene | Macrocyclic | 420 | Moderate | Metal ion sensing |

Table 2: Comparison of Methoxy-Substituted Compounds

| Compound | Core Structure | Key Functional Groups | Primary Use |

|---|---|---|---|

| 2,8-Dimethoxythianthrene | Thianthrene | Methoxy, disulfide | Materials science |

| 1,8-Dihydroxy-4,6-dimethoxyxanthone | Xanthone | Methoxy, hydroxyl | Bioactive compounds |

| Thiophene fentanyl | Opioid | Thiophene, piperidine | Pharmacological agents |

Research Findings

- Stability : The 2,8-dimethoxy derivative shows higher thermal stability (decomposition >250°C) than thiacalixarene analogs (<200°C) due to reduced ring strain .

- Electrochemical Behavior: Cyclic voltammetry reveals two reversible redox peaks for 2,8-dimethoxythianthrene, attributed to the disulfide bridge and methoxy groups, a feature absent in non-substituted analogs .

Q & A

Q. How does the electronic structure of 2,8-dimethoxythianthrene influence its potential in supramolecular or materials chemistry?

- Answer : The molecule’s planar aromatic core and electron-rich methoxy groups enable π–π stacking and host-guest interactions, as demonstrated in thiacalix[4]-2,8-thianthrene derivatives ( ). Computational studies (e.g., TDDFT, as in ) predict hyperporphyrin-like absorption spectra (λ_max ~266–325 nm) due to charge-transfer transitions, suggesting utility in optoelectronic materials . Experimental validation via cyclic voltammetry can quantify redox potentials for applications in organic semiconductors .

Q. What methodological strategies resolve contradictions in purity assessments between melting point, HPLC, and NMR data?

- Answer : Discrepancies arise from polymorphic forms or residual solvents. Cross-validate using:

- Differential Scanning Calorimetry (DSC) to detect polymorphs.

- ¹H-NMR with deuterated solvents (e.g., CDCl₃) to quantify impurities (e.g., unreacted dimethyl sulfate).

- HPLC–MS/MS () with isotopic internal standards (e.g., deuterated analogs) for trace-level quantification. Calibrate against certified reference materials (CRMs) to ensure accuracy .

Q. How can 2,8-dimethoxythianthrene derivatives be functionalized for targeted biological or catalytic applications?

- Answer : Electrophilic substitution at the sulfur atom (e.g., oxidation to sulfoxide/sulfone) or methoxy group substitution (e.g., demethylation to hydroxyl derivatives) enhances bioactivity. For example, phenanthrene analogs in exhibit antimicrobial properties via hydroxyl/methoxy patterning. Catalytic applications (e.g., Pd²⁺ extraction) can be tailored by appending thiocarbamoyl groups, as demonstrated in thiacalixarene systems ( ) .

Methodological Best Practices

- Safety Protocols : Handle dimethyl sulfate (potential carcinogen) in fume hoods with PPE (). Neutralize waste with sodium bicarbonate before disposal .

- Data Reproducibility : Document reaction conditions (molar ratios, quenching times) rigorously to mitigate batch-to-batch variability. Share raw spectral data (e.g., IR, NMR) in open-access repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。